Suzuki-Miyaura Coupling Advantage
The 4-bromo substituent in 4-bromo-2-fluoro-3-formylpyridine provides significantly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to the 4-chloro analog, enabling efficient diversification under mild conditions [1][2]. In a comparative study of monohalopyridines, the experimental yield for Suzuki coupling of 3-bromopyridine was quantitative under optimized conditions, whereas 3-chloropyridine exhibited substantially lower reactivity, with the overall order being Br > I >> Cl [2].
| Evidence Dimension | Relative reactivity in Suzuki-Miyaura cross-coupling with aryl boronic acids |
|---|---|
| Target Compound Data | Contains 4-bromo substituent, predicted to exhibit high reactivity similar to 3-bromopyridine |
| Comparator Or Baseline | 3-Bromopyridine (quantitative yield); 3-Chloropyridine (significantly lower yield) |
| Quantified Difference | Experimental yield order: Br > I >> Cl; 3-bromopyridine afforded coupling product quantitatively under optimized conditions [2] |
| Conditions | Suzuki-Miyaura cross-coupling of halogenated pyridines with borated L-aspartic acid derivative; palladium catalysis; conditions optimized for 3-bromopyridine [2] |
Why This Matters
The 4-bromo group ensures high cross-coupling efficiency, reducing catalyst loading, shortening reaction times, and improving overall synthetic yield compared to chloro analogs, thereby lowering production costs and minimizing purification efforts.
- [1] Sharif, M., et al. (2017). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Zeitschrift für Naturforschung B, 72(4), 263-279. View Source
- [2] Tokairin, D., et al. (2018). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. Tetrahedron Letters, 59(52), 4602-4605. View Source
